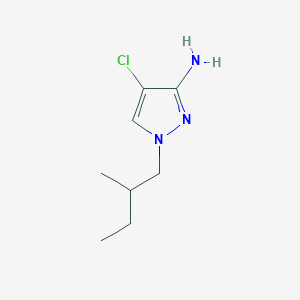
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is a fluorinated organic compound with a unique molecular structure. It is characterized by the presence of two fluorine atoms attached to an acetyl group, which is further bonded to a cyclohexane ring containing two ketone groups. This compound is known for its high purity and versatility, making it valuable for advanced research and development in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target proteins, leading to increased potency and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Difluoroacetyl)cyclohexane-1,3-dione
- 2-(2,2-Difluoroacetyl)cyclohexane-1,4-dione
- 2-(2,2-Difluoroacetyl)cyclohexane-1,5-dione
Uniqueness
3-(2,2-Difluoroacetyl)cyclohexane-1,2-dione is unique due to its specific substitution pattern on the cyclohexane ring. The position of the difluoroacetyl group and the presence of two ketone groups confer distinct chemical and physical properties, making it particularly valuable for certain applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specialized research and industrial purposes .
Eigenschaften
Molekularformel |
C8H8F2O3 |
|---|---|
Molekulargewicht |
190.14 g/mol |
IUPAC-Name |
3-(2,2-difluoroacetyl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C8H8F2O3/c9-8(10)7(13)4-2-1-3-5(11)6(4)12/h4,8H,1-3H2 |
InChI-Schlüssel |
VYDSPYJXMCXNGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C(=O)C1)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
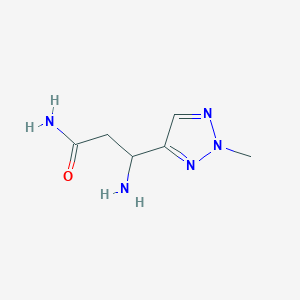
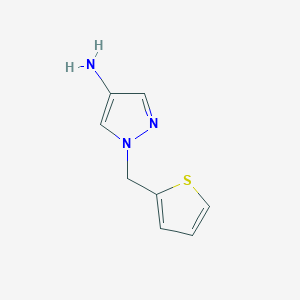
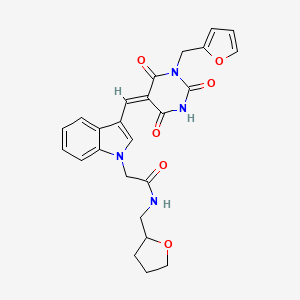
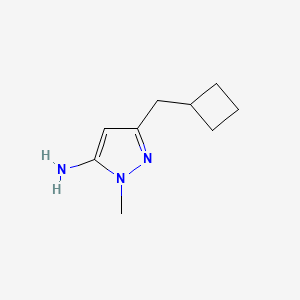
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)

